molecular formula C7H5ClFNO4S B14852581 Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate

Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate

Cat. No.: B14852581
M. Wt: 253.64 g/mol
InChI Key: HHRCARBVTQKPMM-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method involves the reaction of 4-fluoropyridine-2-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol to form the desired compound. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl fluoride or sulfonamide.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorosulfonyl-containing compounds.

Properties

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5ClFNO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3

InChI Key

HHRCARBVTQKPMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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